![molecular formula C9H9N3S B2800133 噻吩并[3,2-d]嘧啶-4-胺, N-2-丙烯-1-基- CAS No. 16234-51-8](/img/structure/B2800133.png)

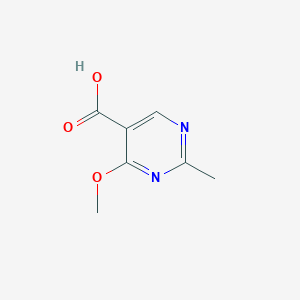

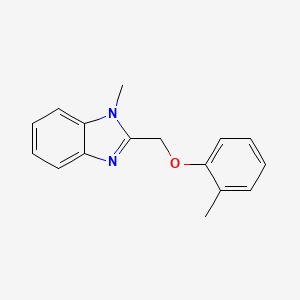

噻吩并[3,2-d]嘧啶-4-胺, N-2-丙烯-1-基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- is a chemical compound that has been studied for its potential medicinal properties . It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes it an attractive candidate for developing a drug combination targeting energy metabolism .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones were synthesized by heating the respective thiophene-2-carboxamides in formic acid . The reaction yielded excellent results, with yields ranging from 80-98% . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- are complex and involve several steps. For instance, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .科学研究应用

Antitumor Activity

Thieno[3,2-d]pyrimidin-4-amine derivatives have shown pronounced antitumor activity. Researchers have synthesized various analogs and studied their effects on cancer cells. The activity often depends on the specific amine fragments attached to the core structure .

Inhibition of Mycobacterial Cyt-bd

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine has been identified as a potent inhibitor of the mycobacterial Cyt-bd enzyme. This compound exhibits ATP IC50 values ranging from 6 to 18 μM against different strains of Mycobacterium tuberculosis. It serves as a valuable chemical probe for investigating Cyt-bd function under various physiological conditions .

Ureido Intermediates

Thieno[3,2-d]pyrimidin-4-amine derivatives can be used as key intermediates in the synthesis of ureido compounds. One synthetic strategy involves reacting thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield thienopyrimidines. These intermediates play a crucial role in drug development and structural modification .

Biological Activity Modulation

Researchers have explored the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidin-4-amines. By varying the nature of the amine substituents, they can fine-tune the biological activity of these compounds. Docking analyses provide insights into their binding interactions with target proteins .

Drug Design and Optimization

Thieno[3,2-d]pyrimidin-4-amine derivatives serve as valuable scaffolds for drug design. Medicinal chemists can modify the core structure to enhance selectivity, potency, and pharmacokinetic properties. Rational design based on SAR studies contributes to the development of novel therapeutics .

Other Biological Activities

Beyond antitumor and antimycobacterial effects, thieno[3,2-d]pyrimidin-4-amine derivatives may exhibit additional biological activities. Researchers continue to explore their potential as antimicrobial agents, kinase inhibitors, and more .

作用机制

Target of Action

The primary target of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition leads to ATP depletion, disrupting the normal functioning of the bacteria .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic properties

Result of Action

The inhibition of Cyt-bd by N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine leads to ATP depletion in Mycobacterium tuberculosis . This disruption in energy metabolism can inhibit the growth and proliferation of the bacteria .

Action Environment

The action of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary in different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy

属性

IUPAC Name |

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-2-4-10-9-8-7(3-5-13-8)11-6-12-9/h2-3,5-6H,1,4H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYQTVLTXWHLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)

![3-ethyl-N-(4-ethylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)

![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![2-Methyl-5-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2800071.png)

![1-Propionyl-5-{4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]phenyl}indoline](/img/structure/B2800072.png)